molecular formula C8H14N2O4S B015809 S-Nitroso-N-propionyl-D,L-penicillamine CAS No. 225233-98-7

S-Nitroso-N-propionyl-D,L-penicillamine

Cat. No.: B015809
CAS No.: 225233-98-7
M. Wt: 234.28 g/mol
InChI Key: XRIWLEWQNCECEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Nitroso-N-propionyl-D,L-penicillamine typically involves the nitrosation of N-propionyl-D,L-penicillamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Nitroso-N-propionyl-D,L-penicillamine is unique due to its specific structure and the conditions under which it releases nitric oxide. Its stability and reactivity make it a valuable compound for research and industrial applications .

Biological Activity

S-Nitroso-N-propionyl-D,L-penicillamine (SNAP) is a compound belonging to the class of S-nitrosothiols, characterized by the presence of a nitroso group attached to a sulfur atom. This compound has garnered attention for its significant biological activities, particularly in the modulation of nitric oxide (NO) levels within biological systems. This article explores the biological activity of SNAP, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.

SNAP has the molecular formula C₈H₁₄N₂O₄S and a CAS number of 225233-98-7. The compound is synthesized through the reaction of D,L-penicillamine with nitrous acid or other nitrosating agents, requiring specific conditions to optimize yield and purity. The unique structural feature of SNAP—the propionyl group on nitrogen—enhances its stability and controlled release of nitric oxide, which is crucial for various physiological processes such as vasodilation and neurotransmission.

Mechanism of NO Release

The mechanism by which SNAP exerts its biological effects primarily involves the reduction of the nitroso group to release nitric oxide. This process can occur through various pathways, including thermal decomposition, exposure to light, or catalysis by metal ions . The released NO acts as a signaling molecule, influencing numerous cellular functions by stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) .

1. Vasodilation and Cardiovascular Effects

SNAP has been investigated for its role in cardiovascular health due to its ability to release NO, a potent vasodilator. Studies have shown that SNAP can effectively lower blood pressure and improve blood flow in various experimental models . For instance, in isolated rat ventricular myocytes, SNAP demonstrated significant effects on intracellular pH regulation, which is vital for cardiac function .

2. Antioxidant Properties

The antioxidant properties of SNAP have also been highlighted in several studies. By modulating oxidative stress levels in cells, SNAP can potentially protect against cellular damage associated with various diseases, including cardiovascular disorders and neurodegenerative diseases.

3. Neuroprotective Effects

Research indicates that SNAP may have neuroprotective effects by enhancing neuronal survival under conditions of oxidative stress. Its ability to release NO helps in protecting neurons from apoptosis induced by harmful stimuli .

Comparative Analysis with Other S-Nitrosothiols

To better understand the unique properties of SNAP, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundPropionyl group on nitrogenEnhanced stability and controlled NO release
S-Nitroso-N-acetyl-D,L-penicillamineAcetyl group on nitrogenDifferent kinetics in NO release
S-Nitroso-N-valeryl-D,L-penicillamineValeryl group on nitrogenVaries in biological activity

This table illustrates how variations in acyl groups can influence both chemical reactivity and biological activity, making SNAP unique due to its specific profile of properties and potential applications.

Case Studies

Several case studies have explored the biological activity of SNAP:

  • Cardiac Function Study : A study involving isolated rat ventricular myocytes demonstrated that SNAP significantly modulated intracellular pH levels and enhanced NHE activity after acidic loads, indicating its role in cardiac physiology .
  • Neuroprotection in Oxidative Stress : Research highlighted that SNAP administration improved neuronal survival rates under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Vasodilatory Effects : In vivo studies showed that administration of SNAP resulted in significant reductions in blood pressure and improved vascular function in hypertensive models .

Properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWLEWQNCECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407877
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-98-7
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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